N1-(pyridin-2-ylmethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide
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Overview
Description
N-[2-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[(PYRIDIN-2-YL)METHYL]ETHANEDIAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including sulfonyl, thiophene, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[(PYRIDIN-2-YL)METHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automation can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[(PYRIDIN-2-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
N-[2-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[(PYRIDIN-2-YL)METHYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[2-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[(PYRIDIN-2-YL)METHYL]ETHANEDIAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl and thiophene groups can participate in hydrogen bonding and π-π interactions, while the pyridine moiety can coordinate with metal ions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing thiophene derivatives and pyridine-based ligands. Examples are:
- N’-[2-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE
- N’-[2-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N-(3-METHYLBUTYL)ETHANEDIAMIDE
Uniqueness
The uniqueness of N-[2-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[(PYRIDIN-2-YL)METHYL]ETHANEDIAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and thiophene groups allows for diverse chemical modifications, while the pyridine moiety enhances its potential as a ligand in coordination chemistry.
Properties
Molecular Formula |
C21H21N3O4S2 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(pyridin-2-ylmethyl)oxamide |
InChI |
InChI=1S/C21H21N3O4S2/c1-15-7-9-17(10-8-15)30(27,28)19(18-6-4-12-29-18)14-24-21(26)20(25)23-13-16-5-2-3-11-22-16/h2-12,19H,13-14H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
ZILNZWRUZUKEHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=N2)C3=CC=CS3 |
Origin of Product |
United States |
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